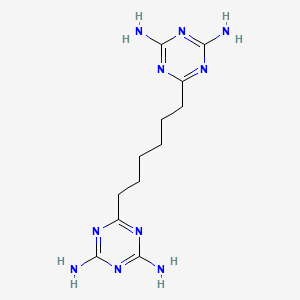
6,6'-(Hexane-1,6-diyl)di(1,3,5-triazine-2,4-diamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of two triazine rings connected by a hexanediyl linker. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- typically involves the reaction of cyanuric chloride with hexamethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amine groups of hexamethylenediamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine rings.
Reduction: Reduced forms of the triazine rings.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications where it is used as a chelating agent.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar structure but with a phenyl group instead of a hexanediyl linker.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Contains a chlorine atom instead of the hexanediyl linker.
Propazine: A triazine derivative used as a herbicide.
Simazine: Another triazine-based herbicide.
Uniqueness
1,3,5-Triazine-2,4-diamine,6,6’-(1,6-hexanediyl)bis- is unique due to its hexanediyl linker, which imparts specific properties such as increased flexibility and reactivity compared to other triazine derivatives. This makes it particularly useful in applications requiring a balance of stability and reactivity.
属性
CAS 编号 |
4128-88-5 |
|---|---|
分子式 |
C12H20N10 |
分子量 |
304.36 g/mol |
IUPAC 名称 |
6-[6-(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H20N10/c13-9-17-7(18-10(14)21-9)5-3-1-2-4-6-8-19-11(15)22-12(16)20-8/h1-6H2,(H4,13,14,17,18,21)(H4,15,16,19,20,22) |
InChI 键 |
HUZWIJUJSFPDSD-UHFFFAOYSA-N |
规范 SMILES |
C(CCCC1=NC(=NC(=N1)N)N)CCC2=NC(=NC(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















